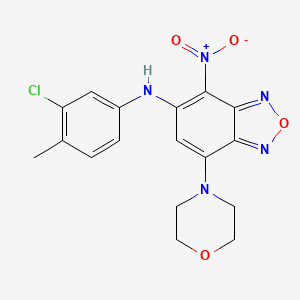![molecular formula C20H23NO5S B4055599 methyl 5-acetyl-2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4055599.png)
methyl 5-acetyl-2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 5-acetyl-2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.12969401 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Tetrasubstituted Thiophenes : Sahu et al. (2015) developed a simple, efficient, and economical synthesis method for dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, closely related to the chemical of interest, by the ring opening of specific carboxylates. This method also led to the discovery of pyranothiophenes and a one-pot multicomponent protocol for synthesizing tetrasubstituted thiophenes (Sahu et al., 2015).
Preparation of Heterocyclic Systems : Selic et al. (1997) reported on the use of similar compounds in synthesizing various heterocyclic systems, like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are critical in the development of new pharmaceuticals (Selič, Grdadolnik, & Stanovnik, 1997).
Synthesis of Quinolines : Tominaga et al. (1994) achieved the synthesis of polyfunctionalized quinolines using a similar compound, highlighting the versatility of these types of molecules in creating complex and valuable chemical structures (Tominaga, Luo, & Castle, 1994).
Development of Aromatic Polyimides : Yamanaka et al. (2000) used related compounds in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, demonstrating applications in materials science, particularly in the development of new polymers (Yamanaka, Jikei, & Kakimoto, 2000).
Arylation of Thiophene Derivatives : Dong et al. (2009) explored the palladium-catalysed direct arylation of thiophene derivatives, a process vital in creating compounds for electronic and photovoltaic applications (Dong, Roger, & Doucet, 2009).
Preparation of 5H-Thiazolo[3,2-a]pyrimidin-5-ones : Žugelj et al. (2009) demonstrated the synthesis of complex molecules like 5H-thiazolo[3,2-a]pyrimidin-5-ones from compounds similar to the one , indicating potential in drug development and organic chemistry research (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Assessment in Toxicology : Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. This research is crucial in understanding the safety and environmental impact of these compounds (Lepailleur et al., 2014).
Development of Antimicrobial Agents : Benneche et al. (2011) synthesized and tested thiophenones for their antimicrobial properties, indicating potential pharmaceutical applications (Benneche, Herstad, Rosenberg, Assev, & Scheie, 2011).
Synthetic Cannabinoid Detection : Shi et al. (2020) developed a method to detect synthetic cannabinoids and their metabolites in human hair. This research is essential for forensic science and public health (Shi et al., 2020).
Synthesis of Perimidine Derivatives : Yavari et al. (2002) reported on the synthesis of perimidine derivatives, contributing to the field of organic synthesis and medicinal chemistry (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).
Propiedades
IUPAC Name |
methyl 5-acetyl-2-[2-(2,3-dimethylphenoxy)propanoylamino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-10-8-7-9-15(11(10)2)26-14(5)18(23)21-19-16(20(24)25-6)12(3)17(27-19)13(4)22/h7-9,14H,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMVBWSWIKNXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclooctyl-2-[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]acetamide](/img/structure/B4055516.png)
![(5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B4055520.png)
![1-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4055526.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4055544.png)
![N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4055546.png)
![N-benzyl-N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]propanamide](/img/structure/B4055550.png)

![N-[4-(4-formyl-1-piperazinyl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4055568.png)
![4-[(diethylamino)methyl]-5-ethyl-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-2-furamide](/img/structure/B4055580.png)

![1-(3-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)ethanone](/img/structure/B4055590.png)
![diethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]malonate](/img/structure/B4055592.png)
![5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4055600.png)
